molecular formula C4H11NO3S B6227213 3-(methylamino)propane-1-sulfonic acid CAS No. 163221-06-5

3-(methylamino)propane-1-sulfonic acid

Cat. No.: B6227213
CAS No.: 163221-06-5
M. Wt: 153.2
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylamino)propane-1-sulfonic acid is an organosulfur compound characterized by a sulfonic acid group (-SO₃H) at the terminal carbon and a methylamino (-NHCH₃) group at the third carbon of a propane backbone. This structure confers unique physicochemical properties, including water solubility due to the sulfonic acid group and moderate hydrophobicity from the methylamino substituent. The compound is of interest in medicinal chemistry, particularly as a structural analog of protease inhibitors (e.g., K36) with demonstrated antiviral activity against SARS-CoV-2 Mpro .

Properties

CAS No.

163221-06-5

Molecular Formula

C4H11NO3S

Molecular Weight

153.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)propane-1-sulfonic acid typically involves the reaction of 3-chloropropane-1-sulfonic acid with methylamine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-(methylamino)propane-1-sulfonic acid may involve large-scale reactors where the reactants are mixed under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its solid form .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)propane-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methylamino)propane-1-sulfonic acid is widely used in scientific research due to its buffering capacity and stability. Some of its applications include:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituent at C3 Position Key Structural Features
3-(Methylamino)propane-1-sulfonic acid -NHCH₃ Simple methylamino group, moderate polarity
Sodium 3-aminopropane-1-sulfonate -NH₂ (sodium salt) Deaminated, ionic form enhances solubility
3-Morpholinopropane-1-sulfonic acid (MOPS) Morpholine ring Cyclic amine, buffering capacity (pH 6.5–7.9)
3-(Butylamino)propane-1-sulfonic acid -NH(CH₂)₃CH₃ Longer alkyl chain, increased hydrophobicity
TAPS (3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]propane-1-sulfonic acid) Tris(hydroxymethyl)methyl group High hydrophilicity, biological buffer (pH 7.7–9.1)
3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate Quaternary ammonium with C18 chain Surfactant properties, micelle formation
3-{[3-(Dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino}propane-1-sulfonic acid Fluorinated alkyl chain Electronegative, metabolic stability

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Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Water Solubility pKa (Predicted/Experimental) LogP (Hydrophobicity) Applications
3-(Methylamino)propane-1-sulfonic acid High ~1.5–2.5 (sulfonic acid) -1.2 Antiviral research
Sodium 3-aminopropane-1-sulfonate Very high ~1.3 (sulfonate) -2.8 Industrial detergents
3-Morpholinopropane-1-sulfonic acid (MOPS) High 7.2 (amine) -1.5 Biological buffer
3-(Butylamino)propane-1-sulfonic acid Moderate ~2.0 (sulfonic acid) 0.3 Surfactant synthesis
TAPS Very high 8.4 (amine) -3.1 Cell culture media
Fluorinated derivatives (e.g., C16H19F17N2O5S2) Low ~1.5 (sulfonic acid) 2.5 Specialty chemicals

Notes:

  • Water Solubility : Governed by ionic groups (sulfonic acid) and hydrophobic substituents. Fluorinated compounds exhibit lower solubility .
  • pKa : Sulfonic acid groups are strongly acidic (pKa ~1–2), while amine groups vary (e.g., morpholine pKa ~7.2) .
  • LogP: Methylamino and morpholino derivatives are more hydrophilic than butylamino or fluorinated analogs .

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Antiviral Potential

  • 3-(Methylamino)propane-1-sulfonic acid shares structural homology with K36, a co-crystallized inhibitor of SARS-CoV-2 Mpro (PDB: 7BRR). Its methylamino group may enhance binding affinity compared to bulkier substituents .

Enzyme Inhibition and Specificity

  • Sodium 3-aminopropane-1-sulfonate: Lacks the methylamino group, reducing steric hindrance but increasing polarity, which may limit membrane permeability .

Environmental Impact

  • 3-Amino-1-propanesulfonic acid (similar structure) has high environmental persistence and bioaccumulation . Methylamino derivatives may exhibit reduced persistence due to faster degradation of the -NHCH₃ group.

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